molecular formula C15H14ClFN2O B5275060 1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea

1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea

Cat. No.: B5275060
M. Wt: 292.73 g/mol
InChI Key: VHFXNQSMGKZSOJ-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea typically involves the reaction of 3-chlorophenylethylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea
  • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea

Comparison: 1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c16-12-3-1-2-11(10-12)8-9-18-15(20)19-14-6-4-13(17)5-7-14/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFXNQSMGKZSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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